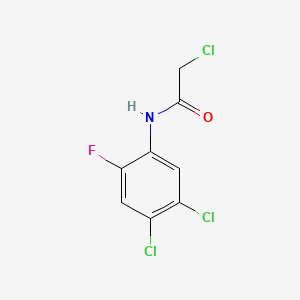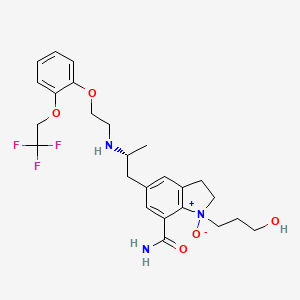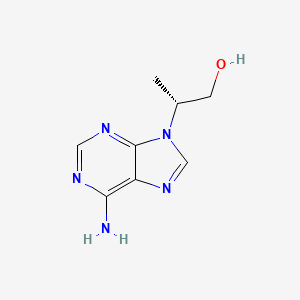
1,3,6-Trimethylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6-Trimethylnaphthalene is an organic compound with the molecular formula C₁₃H₁₄ and a molecular weight of 170.25 g/mol . It is a derivative of naphthalene, characterized by the presence of three methyl groups attached to the 1st, 3rd, and 6th positions of the naphthalene ring . This compound is known for its aromatic properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3,6-Trimethylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride . The reaction typically occurs under reflux conditions to ensure complete methylation.
Industrial Production Methods
In an industrial setting, this compound is often produced through catalytic processes. One such method involves the use of zeolite catalysts to facilitate the methylation of naphthalene. This process is carried out at elevated temperatures and pressures to achieve high yields and selectivity .
化学反応の分析
Types of Reactions
1,3,6-Trimethylnaphthalene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration and concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives.
科学的研究の応用
1,3,6-Trimethylnaphthalene has several applications in scientific research:
作用機序
The mechanism of action of 1,3,6-Trimethylnaphthalene involves its interaction with various molecular targets. In oxidation reactions, it undergoes electron transfer processes to form naphthoquinones. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 1,3,5-Trimethylnaphthalene
- 1,4,6-Trimethylnaphthalene
- 2,3,6-Trimethylnaphthalene
Comparison
1,3,6-Trimethylnaphthalene is unique due to the specific positions of its methyl groups, which influence its chemical reactivity and physical properties. Compared to 1,3,5-Trimethylnaphthalene, it has different substitution patterns, leading to variations in its reactivity towards electrophilic and nucleophilic agents. Similarly, 1,4,6-Trimethylnaphthalene and 2,3,6-Trimethylnaphthalene exhibit distinct chemical behaviors due to their unique structural arrangements .
特性
CAS番号 |
3031-08-1 |
|---|---|
分子式 |
C13H14 |
分子量 |
170.25 g/mol |
IUPAC名 |
1,3,6-trimethylnaphthalene |
InChI |
InChI=1S/C13H14/c1-9-4-5-13-11(3)6-10(2)8-12(13)7-9/h4-8H,1-3H3 |
InChIキー |
OHJWSORLJAKJEK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC(=CC(=C2C=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13423057.png)





![2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide](/img/structure/B13423099.png)





![N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13423119.png)
